Boiling Point Elevation of ~78 °C Over Propylene Glycol Diacetate Enables High-Temperature Solvent Applications
Dipropylene glycol diacetate exhibits a boiling point of 268.9 °C at 760 mmHg, which is approximately 78 °C higher than the 191 °C boiling point of propylene glycol diacetate (PGDA) [1]. This substantial difference extends the operable temperature window for solvent-borne formulations, allowing DPG diacetate to remain in the film during higher-temperature curing cycles where PGDA would volatilize prematurely. The higher boiling point also correlates with a significantly lower evaporation rate, making the compound suitable for applications requiring extended open time or reduced volatile organic compound (VOC) emission during processing.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 268.9 °C (Dipropylene glycol, diacetate, CAS 93858-96-9) |
| Comparator Or Baseline | 191 °C (Propylene glycol diacetate, CAS 623-84-7; DOW technical datasheet value) |
| Quantified Difference | ΔT_bp ≈ +77.9 °C (approximately 41% higher on the Celsius scale) |
| Conditions | Atmospheric pressure (760 mmHg); reported values from chemical database (ChemSrc) and manufacturer technical datasheet (DOW) |
Why This Matters
The 78 °C boiling point advantage enables formulators to specify DPG diacetate for high-temperature bake cycles and slow-evaporating solvent systems where PGDA would fail to provide adequate film integrity.
- [1] DOW Technical Datasheet. DOWANOL™ PGDA Propylene Glycol Diacetate. Boiling point: 191 °C at 760 mmHg. View Source
